Dapagliflozin was developed by Bristol-Myers Squibb in collaboration with AstraZeneca and is marketed under various brand names, including Farxiga. It is classified as a small molecule drug and is recognized for its role in managing glycemic control by inhibiting glucose reabsorption in the kidneys . The dimer form, while less commonly discussed, is noted for its potential relevance in pharmacokinetics and drug formulation .
The synthesis of dapagliflozin involves several key steps, which can be adapted for producing its dimer form. The general synthetic route includes:
The synthesis methods have been optimized for efficiency, yielding high purity and facilitating industrial production .
Dapagliflozin Dimer has a more complex structure than its monomer counterpart due to the dimerization process. The molecular formula CHClO indicates that it contains two dapagliflozin units linked together, which may influence its biological activity and stability.
The chemical behavior of dapagliflozin Dimer may include:
Dapagliflozin functions primarily by inhibiting sodium-glucose cotransporter 2, leading to increased glucose excretion via urine. The dimerized form may enhance this mechanism through:
Relevant data indicate that understanding these properties is essential for effective application in pharmaceuticals .
Dapagliflozin Dimer is primarily explored in research contexts, particularly concerning:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7